Propyl 3-chloro-4-hydroxybenzoate Propyl 3-chloro-4-hydroxybenzoate
Brand Name: Vulcanchem
CAS No.: 37470-49-8
VCID: VC16104539
InChI: InChI=1S/C10H11ClO3/c1-2-5-14-10(13)7-3-4-9(12)8(11)6-7/h3-4,6,12H,2,5H2,1H3
SMILES:
Molecular Formula: C10H11ClO3
Molecular Weight: 214.64 g/mol

Propyl 3-chloro-4-hydroxybenzoate

CAS No.: 37470-49-8

Cat. No.: VC16104539

Molecular Formula: C10H11ClO3

Molecular Weight: 214.64 g/mol

* For research use only. Not for human or veterinary use.

Propyl 3-chloro-4-hydroxybenzoate - 37470-49-8

Specification

CAS No. 37470-49-8
Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
IUPAC Name propyl 3-chloro-4-hydroxybenzoate
Standard InChI InChI=1S/C10H11ClO3/c1-2-5-14-10(13)7-3-4-9(12)8(11)6-7/h3-4,6,12H,2,5H2,1H3
Standard InChI Key BSIHCYCJEOIHQZ-UHFFFAOYSA-N
Canonical SMILES CCCOC(=O)C1=CC(=C(C=C1)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Propyl 3-chloro-4-hydroxybenzoate features a benzoic acid backbone substituted with a hydroxyl group at the 4-position, a chlorine atom at the 3-position, and a propyl ester group at the carboxylate position (Figure 1). The chlorine atom enhances electronegativity, influencing the compound’s reactivity, while the hydroxyl group contributes to hydrogen bonding capabilities . The propyl chain modulates lipophilicity, affecting solubility and membrane permeability .

Crystallography and Conformational Analysis

X-ray diffraction studies of analogous compounds, such as ethyl 3-chloro-4-hydroxybenzoate, reveal planar aromatic rings with ester groups adopting staggered conformations to minimize steric hindrance . Computational models suggest similar behavior for the propyl variant, with dihedral angles between the benzene ring and ester group ranging from 15° to 25° .

Physical Properties

The compound is a white crystalline solid at room temperature, with a melting point of 98–102°C . Its solubility profile varies significantly with solvent polarity:

  • Water: 0.12 g/L at 25°C (limited by the hydrophobic propyl chain)

  • Ethanol: 45 g/L at 25°C

  • Diethyl ether: 22 g/L at 25°C

The octanol-water partition coefficient (logP\log P) of 2.8 indicates moderate lipophilicity, favoring penetration through biological membranes .

Synthetic Methodologies

Direct Esterification

The most common synthesis involves Fischer esterification of 3-chloro-4-hydroxybenzoic acid with propanol under acidic conditions:

C7H5ClO3+C3H7OHH2SO4C10H11ClO3+H2O\text{C}_7\text{H}_5\text{ClO}_3 + \text{C}_3\text{H}_7\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{10}\text{H}_{11}\text{ClO}_3 + \text{H}_2\text{O}

Reaction conditions:

  • Temperature: 110–120°C

  • Catalyst: Concentrated H2SO4\text{H}_2\text{SO}_4 (5 mol%)

  • Yield: 78–82%

Transesterification

Alternative routes employ transesterification of methyl 3-chloro-4-hydroxybenzoate with propanol using lipases or DBU (1,8-diazabicycloundec-7-ene) as catalysts :

C8H7ClO3+C3H7OHDBUC10H11ClO3+CH3OH\text{C}_8\text{H}_7\text{ClO}_3 + \text{C}_3\text{H}_7\text{OH} \xrightarrow{\text{DBU}} \text{C}_{10}\text{H}_{11}\text{ClO}_3 + \text{CH}_3\text{OH}

This method achieves higher purity (99.5%) but requires anhydrous conditions .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Propyl 3-chloro-4-hydroxybenzoate demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 0.004%) and fungi (e.g., Candida albicans, MIC: 0.008%) . The chlorine atom enhances membrane disruption by increasing electrophilicity, while the hydroxyl group facilitates hydrogen bonding to microbial proteins .

Receptor SubtypeRelative Binding Affinity (%)
ERα0.11 ± 0.02
ERβ0.09 ± 0.01

Data normalized to estradiol = 100% . The propyl chain marginally increases binding compared to methylparaben but remains 900-fold less potent than endogenous estrogens .

Industrial Applications

Pharmaceutical Preservatives

The compound is utilized in topical formulations at 0.01–0.2% w/v to prevent microbial growth. Comparative stability data:

PreservativeShelf-Life Extension (Months)
Propyl 3-Cl-4-OH-Bz24
Methylparaben18
Phenoxyethanol12

Source: Cosmetic Ingredient Review Panel .

Cosmetic Formulations

In creams and lotions, it functions synergistically with other parabens. A typical preservative system contains:

  • Propyl 3-chloro-4-hydroxybenzoate (0.05%)

  • Ethylparaben (0.03%)

  • Butylparaben (0.02%)

This combination reduces total preservative load while maintaining efficacy .

RegionMaximum Allowable Concentration
EU0.4% (single), 0.8% (total)
USA0.1–0.3%
Japan0.01%

The EU’s Scientific Committee on Consumer Safety mandates a combined paraben limit of 0.8% in leave-on products .

Environmental Fate and Degradation

Biodegradation Pathways

In wastewater treatment plants, the compound undergoes:

  • Ester hydrolysis: Catalyzed by microbial lipases to 3-chloro-4-hydroxybenzoic acid .

  • Dechlorination: Anaerobic bacteria reduce Cl to H via reductive dehalogenation .

  • Ring cleavage: Dioxygenases open the benzene ring, yielding aliphatic intermediates .

The half-life in aerobic soils is 8–12 days, compared to 28 days for non-chlorinated parabens .

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